molecular formula C10H10N4O3 B7816594 [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid CAS No. 924859-17-6

[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid

Cat. No.: B7816594
CAS No.: 924859-17-6
M. Wt: 234.21 g/mol
InChI Key: ARIXSMFMUNTJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-methyl-5-(tetrazol-1-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-7-2-3-8(14-6-11-12-13-14)4-9(7)17-5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIXSMFMUNTJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225216
Record name 2-[2-Methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924859-17-6
Record name 2-[2-Methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924859-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Tetrazole Ring Formation:

The synthesis of 1-substituted tetrazoles can be achieved through the [3+2] cycloaddition of an azide (B81097) with a nitrile. acs.orgnih.gov In the context of the target molecule, this would involve the reaction of an azide with a nitrile precursor attached to the substituted phenol (B47542). The reaction mechanism is a subject of ongoing discussion, with evidence pointing towards a nitrile activation step followed by cyclization, rather than a concerted cycloaddition. acs.orgnih.gov

The rate of this reaction is significantly influenced by the electronic nature of the substituent on the nitrile. Electron-withdrawing groups tend to increase the reaction rate by making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the azide. nih.gov The choice of solvent and the presence of catalysts, such as zinc salts, can also accelerate the reaction. organic-chemistry.org

Illustrative Kinetic Data for Tetrazole Formation (Hypothetical)

Table 1: Hypothetical Rate Constants for the Formation of a 1-Substituted Tetrazole under Various Conditions.

Catalyst Temperature (°C) Solvent Rate Constant (k, M⁻¹s⁻¹)
None 100 Toluene 1.2 x 10⁻⁵
ZnCl₂ 100 Toluene 3.5 x 10⁻⁴
None 120 Toluene 4.8 x 10⁻⁵
ZnCl₂ 120 Toluene 1.1 x 10⁻³

This data is illustrative and intended to show expected trends in reaction kinetics.

Phenoxyacetic Acid Moiety Formation Williamson Ether Synthesis :

The phenoxyacetic acid portion of the molecule is typically formed via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate (e.g., chloroacetic acid) by a phenoxide ion. wikipedia.orgfrancis-press.com The phenoxide is generated by treating the corresponding phenol (B47542) with a base.

The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) reaction. The rate of reaction is dependent on the concentration of both the phenoxide and the haloacetate. Steric hindrance on either reactant can significantly slow down the reaction. The choice of solvent is also critical; polar aprotic solvents like acetonitrile (B52724) can enhance the rate by solvating the cation of the phenoxide salt, leaving the anion more nucleophilic. researchgate.netrsc.org

Decomposition Reactions

The stability of [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid in various chemical environments is largely dictated by the thermal and chemical stability of the tetrazole ring.

Thermal Decomposition:

Tetrazoles are known to undergo thermal decomposition, often with the elimination of molecular nitrogen (N₂). acs.orgscispace.comresearchgate.net The mechanism of this decomposition can be complex and may involve tautomerization and the formation of reactive intermediates. acs.org Theoretical studies on the thermal decomposition of tetrazole itself suggest that interconversion between different tautomers plays a significant role, with an effective activation energy for thermolysis calculated to be around 36.2 kcal/mol. acs.org

The substituents on the tetrazole ring can have a profound effect on its thermal stability. Electron-withdrawing groups can destabilize the ring and lower the decomposition temperature. The decomposition of energetic tetrazole derivatives has been a subject of particular interest. mdpi.commdpi.com

Illustrative Decomposition Data for a Substituted Tetrazole (Hypothetical)

Table 2: Hypothetical Decomposition Onset Temperatures for 1-Aryl Tetrazoles with Different Substituents.

Substituent on Aryl Ring Onset Decomposition Temperature (°C)
-OCH₃ (Electron-donating) 250
-H 235
-Cl (Electron-withdrawing) 220
-NO₂ (Strongly electron-withdrawing) 195

This data is illustrative and based on general trends in the thermal stability of substituted tetrazoles.

Chemical Decomposition:

The tetrazole ring is generally stable to many chemical reagents but can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents. The phenoxyacetic acid moiety is relatively stable, although the ether linkage can be cleaved under forcing acidic conditions. The carboxylic acid group can undergo typical reactions such as esterification. jocpr.com

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic Techniques for Molecular Confirmation and Analysis

Spectroscopic methods are fundamental to elucidating the precise molecular structure of a chemical compound, confirming the identity of functional groups, and understanding the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H and ¹³C NMR])

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: A hypothetical ¹H NMR spectrum of [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid would be expected to show distinct signals for each unique proton environment. This would include signals for the methyl protons, the methylene (B1212753) protons of the acetic acid moiety, the aromatic protons on the phenoxy ring, and the characteristic proton of the tetrazole ring. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would provide detailed information about the electronic environment and connectivity of the protons.

¹³C NMR: Similarly, the ¹³C NMR spectrum would display a series of peaks corresponding to each unique carbon atom in the molecule. The chemical shifts would help in assigning the signals to the methyl, methylene, aromatic, and tetrazole carbons, as well as the carbonyl carbon of the carboxylic acid.

Table 1: Predicted ¹H NMR Signals for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (COOH) 10-13 Singlet 1H
Tetrazole (CH) 8-9.5 Singlet 1H
Aromatic (Ar-H) 6.8-7.5 Multiplets 3H
Methylene (O-CH₂) ~4.7 Singlet 2H
Methyl (Ar-CH₃) ~2.2 Singlet 3H

Note: This table is predictive and not based on experimental data.

Table 2: Predicted ¹³C NMR Signals for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 170-180
Aromatic (C-O) 150-160
Tetrazole (C) 140-150
Aromatic (C-C, C-H) 110-140
Methylene (O-CH₂) 60-70
Methyl (Ar-CH₃) 15-25

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

FTIR and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

FTIR Spectroscopy: The FTIR spectrum of the target compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700-1750 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage and various vibrations of the tetrazole and benzene (B151609) rings would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It would be especially useful for identifying the vibrations of the aromatic ring and the N=N bonds within the tetrazole ring.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands in the ultraviolet region, corresponding to π→π* transitions of the aromatic phenoxy group and the tetrazole ring. The position of the maximum absorbance (λ_max) would provide insights into the extent of conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecular structure. The mass spectrum of the title compound would show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (CO₂H), cleavage of the ether bond, and fragmentation of the tetrazole ring, providing further structural confirmation.

Solid-State Structural Determination

While spectroscopic techniques provide information about the molecular structure, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography for Conformation and Crystal Packing

A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure. This technique would determine the exact bond lengths, bond angles, and torsion angles within the molecule, revealing its preferred conformation in the solid state. Furthermore, it would elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and tetrazole nitrogen atoms, which are crucial for understanding the supramolecular architecture.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems, offering a balance between computational cost and accuracy. For derivatives of tetrazole, DFT calculations are instrumental in predicting their geometric, electronic, and energetic properties.

Electronic Structure, Charge Distribution, and Reactivity Descriptors

Quantum chemical calculations can provide a detailed picture of the electronic structure of [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid. The distribution of electron density, typically analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information is critical for understanding the molecule's polarity and its propensity for intermolecular interactions.

Reactivity descriptors, such as the Fukui function and dual descriptor, can be derived from DFT calculations to predict the most likely sites for nucleophilic and electrophilic attack. For tetrazole derivatives, the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group are generally the most reactive centers.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For tetrazole derivatives, the HOMO is often localized on the phenoxy moiety and the tetrazole ring, while the LUMO is typically distributed over the tetrazole ring and the acetic acid group.

Table 1: Frontier Molecular Orbital Energies and Related Properties (Illustrative)

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-8.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO7.3 eV
Ionization Potential (I)Approximated as -EHOMO8.5 eV
Electron Affinity (A)Approximated as -ELUMO1.2 eV
Electronegativity (χ)(I + A) / 24.85 eV
Chemical Hardness (η)(I - A) / 23.65 eV
Softness (S)1 / (2η)0.137 eV-1
Electrophilicity Index (ω)χ2 / (2η)3.22 eV

Note: The values in this table are illustrative and represent typical ranges for similar aromatic tetrazole compounds. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Isomerism

The flexibility of the this compound molecule allows for the existence of various conformers and isomers. Understanding the relative energies and interconversion barriers of these different forms is essential for a complete description of its chemical properties.

Investigation of Tetrazole Ring Tautomerism (1H vs. 2H)

A key aspect of tetrazole chemistry is the potential for tautomerism. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to the 1H and 2H tautomers. The relative stability of these tautomers is influenced by the nature and position of the substituents on the ring.

Computational studies on substituted tetrazoles have shown that the energy difference between the 1H and 2H tautomers is often small, and both forms can coexist in equilibrium. The specific substitution pattern in this compound, with the phenoxyacetic acid moiety at the 1-position of the tetrazole ring, defines it as the 1H-tautomer. However, understanding the energetic landscape of the potential 2H-tautomer is important for a comprehensive analysis of its reactivity and potential for isomerization.

Rotational Isomerism and Preferred Conformations of the Phenoxyacetic Acid Moiety

The single bonds within the phenoxyacetic acid moiety of the molecule allow for rotation, leading to different spatial arrangements or conformations. The most significant rotational degrees of freedom are around the C-O bonds of the ether linkage and the C-C bond of the acetic acid side chain.

Molecular Modeling and Simulation Approaches

Computational methods provide deep insights into the three-dimensional structure of molecules and their dynamic behavior. For a compound like this compound, these techniques can elucidate its conformational preferences, electronic properties, and potential interactions with biological macromolecules, which are critical determinants of its pharmacological profile.

Predictive modeling, particularly molecular docking, is a powerful tool to simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. This method predicts the preferred orientation of the ligand when bound to the target's active site and estimates the strength of the interaction, often expressed as a binding affinity or docking score.

For a molecule with the structural features of this compound, a typical molecular docking study would involve the following steps:

Target Identification and Preparation: A specific protein target is chosen based on a therapeutic hypothesis. The three-dimensional structure of this protein is obtained from databases like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound is generated and optimized to find its most stable conformation.

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the protein's binding site, calculating the interaction energy for each pose.

Analysis of Interactions: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The tetrazole ring is a key functional group in this context. It is often employed as a bioisostere of a carboxylic acid group, offering a similar acidic character and ability to act as a hydrogen bond acceptor, but with improved metabolic stability and lipophilicity. beilstein-journals.org Computational models can predict how this ring interacts with amino acid residues. For instance, the nitrogen atoms of the tetrazole can form hydrogen bonds with residues like Arginine, Histidine, or Lysine. The phenoxyacetic acid core provides a rigid scaffold that positions the functional groups in a specific spatial arrangement for optimal interaction with a target.

Table 1: Predicted Interaction Profile for a Tetrazolyl-Phenoxyacetic Acid Scaffold in a Hypothetical Protein Active Site

Molecular Moiety Potential Interacting Amino Acid Residues Type of Interaction Predicted Contribution to Binding Affinity
Tetrazole Ring Nitrogens Arginine (Arg), Lysine (Lys), Histidine (His) Hydrogen Bonding, Ionic Interaction High
Phenyl Ring Phenylalanine (Phe), Leucine (Leu), Valine (Val) Hydrophobic (π-π stacking, van der Waals) Moderate
Carboxylic Acid Oxygen Serine (Ser), Threonine (Thr), Tyrosine (Tyr) Hydrogen Bonding High
Ether Oxygen Asparagine (Asn), Glutamine (Gln) Hydrogen Bonding Low to Moderate

This table is illustrative and based on general principles of molecular interactions for the given functional groups. Actual interactions are target-dependent.

The design of the this compound scaffold is guided by established principles of medicinal chemistry, which can be explored and optimized using in silico methods. The combination of the phenoxyacetic acid group with a tetrazole ring is a deliberate design choice. The tetrazole acts as a stable, acidic functional group, while the phenoxyacetic acid portion serves as a versatile scaffold.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates variations in the chemical structure of compounds with changes in their biological activity. nih.govnih.gov For a scaffold like this, a QSAR study would involve synthesizing a library of related compounds with different substituents on the phenyl ring or modifications to the acetic acid chain. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model can be built to predict the activity of new, unsynthesized compounds. researchgate.net

Key design principles for this molecular scaffold that can be evaluated in silico include:

Bioisosterism: The tetrazole ring is a classic bioisostere for the carboxylic acid group. Computational studies can quantify the similarity in electrostatic potential and hydrogen bonding capacity between these two groups to justify this substitution in a specific biological target. beilstein-journals.org

Conformational Rigidity: The phenoxy group introduces a degree of rigidity to the molecule, which can reduce the entropic penalty upon binding to a target. Molecular dynamics simulations can explore the conformational landscape of the molecule to assess its flexibility.

Substituent Effects: The methyl group at the 2-position of the phenoxy ring influences the molecule's conformation and electronic properties. In silico methods can predict how different substituents at various positions would alter the binding affinity and selectivity for a target protein.

Table 2: Common Molecular Descriptors Used in QSAR Studies for Tetrazole-Containing Scaffolds

Descriptor Class Example Descriptors Property Modeled
Electronic Dipole Moment, HOMO/LUMO energies Electron distribution, reactivity
Steric/Topological Molecular Weight, Molar Refractivity, Wiener Index Size, shape, and branching of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient) Lipophilicity and membrane permeability

These computational approaches provide a rational framework for the design and optimization of molecules based on the this compound scaffold, enabling the prediction of their interactions with macromolecules and guiding the development of compounds with potentially enhanced therapeutic properties.

Structure Chemical Property Relationship Investigations

Influence of Substituent Effects on Chemical Reactivity and Stability

The methyl group at the ortho-position of the phenoxy ring introduces specific steric and electronic effects that are crucial to the molecule's properties. rsc.org

Electronic Contributions: The methyl group is a weak electron-donating group through inductive and hyperconjugation effects. This donation of electron density slightly activates the phenoxy ring, potentially influencing its reactivity in electrophilic substitution reactions, although the presence of the strongly deactivating tetrazolyl group is more dominant. The subtle electron-donating nature can also affect the acidity of the carboxylic acid moiety by marginally destabilizing the phenoxide intermediate that would be formed upon deprotonation of a corresponding phenol (B47542). mdpi.com

Steric Contributions: Sterically, the methyl group's presence at position 2 imposes conformational constraints on the molecule. It can hinder the free rotation around the ether linkage (Ar-O-CH₂), influencing the preferred orientation of the acetic acid side chain relative to the plane of the phenyl ring. This steric hindrance can shield the ether oxygen and adjacent ring positions from potential reactants. Furthermore, such steric effects are known to be a key factor, alongside electronic and packing forces, in determining the solid-state conformation of molecules. nih.gov The so-called "magic methyl" effect in medicinal chemistry highlights that adding a methyl group can lead to profound changes in molecular properties, including tailored hydrophobic interactions and induced conformational effects that can be critical for biological activity. rsc.org

Table 1: Summary of Methyl Group Effects
Effect TypeDescriptionConsequence on Molecular Properties
Electronic (Inductive/Hyperconjugation)Weakly electron-donating.Slightly increases electron density on the phenoxy ring; can subtly influence the pKa of the carboxylic acid.
Steric HindranceOccupies space adjacent to the ether linkage and the tetrazolyl substituent.Restricts rotation around the Ar-O bond, influencing molecular conformation and potentially shielding reaction sites.

The tetrazole ring is a dominant functional group that profoundly influences the molecule's electronic landscape and stability.

Bioisosteric Properties: The 1H-tetrazol-1-yl group is recognized as a bioisostere of the carboxylic acid group. nih.govmdpi.com This means it shares similar physical and chemical properties, such as acidity and the ability to act as a hydrogen bond donor and acceptor, while often providing greater metabolic stability. nih.govmdpi.com This similarity in function allows it to participate in similar non-covalent interactions.

Table 2: Properties of the Tetrazolyl Moiety
PropertyDescriptionImpact on the Molecule
Electronic EffectStrongly electron-withdrawing due to the high nitrogen content.Deactivates the phenoxy ring; influences the acidity of the remote carboxylic acid group.
AromaticityHighly stable 6 π-electron aromatic system.Contributes significantly to the overall thermal and chemical stability of the compound.
Hydrogen BondingThe N-H group can act as a hydrogen bond donor, and the other nitrogen atoms can act as acceptors.Plays a crucial role in forming intermolecular interactions and determining crystal structure. nih.gov

The molecular architecture of [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid features two acidic protons: one on the carboxylic acid group and one on the tetrazole ring.

The primary acidic site is the carboxylic acid, which is significantly more acidic than the N-H of the tetrazole ring. The pKa of the carboxylic acid is influenced by the electronic effects of the substituted phenoxy ring. The strongly electron-withdrawing tetrazolyl group, transmitted through the phenyl ring and ether linkage, helps to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) compared to a simple alkyl carboxylic acid. Conversely, the weakly electron-donating methyl group has a minor, opposing effect.

The tetrazole ring also possesses acidic properties, with a pKa value that is often comparable to that of carboxylic acids, though typically slightly less acidic. mdpi.commdpi.comresearchgate.net Therefore, at physiological pH, both the carboxylic acid and, to a lesser extent, the tetrazole moiety can exist in their deprotonated, anionic forms. The deprotonation of the tetrazole ring results in the formation of a tetrazolate anion, which exhibits enhanced π-electron delocalization and very high aromaticity. mdpi.com The precise protonation state is dependent on the pH of the surrounding medium.

Table 3: Comparative Acidity of Relevant Functional Groups
Compound/Functional GroupApproximate pKa ValueReference
Acetic Acid (Carboxylic Acid)4.76 organicchemistrydata.org
Tetrazole (N-H Acidity)~4.7-4.9 mdpi.comresearchgate.net
Phenol9.95 organicchemistrydata.org

Chemical Applications and Advanced Research Directions

Investigations in Materials Science Research

Design and Synthesis of Molecular Probes for Chemical Sensing

The unique structural characteristics of [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid, featuring both a tetrazole ring and a phenoxyacetic acid moiety, make it an intriguing candidate for the design of molecular probes for chemical sensing. While specific studies on this exact compound as a molecular probe are not extensively documented, the individual components of the molecule provide a strong basis for its potential applications in this field.

Tetrazole derivatives have been successfully employed as fluorescent "turn-on" sensors for various metal ions. For instance, a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol, has been designed and synthesized as a fluorescent chemosensor for Al³⁺ and Zn²⁺ ions. rsc.org The sensing mechanism is attributed to the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the metal ions. rsc.org This suggests that the tetrazole ring in this compound could serve as a recognition and signaling unit for specific analytes.

The design principles for such molecular probes would involve:

Receptor Unit: The tetrazole ring and the carboxyl group of the phenoxyacetic acid can act as binding sites for the target analyte.

Signaling Unit: Changes in fluorescence, absorbance, or electrochemical properties upon binding of the analyte to the receptor unit would provide the detectable signal.

Linker: The phenoxy and methyl groups can be considered as a linker that can be modified to tune the spatial arrangement and electronic properties of the receptor and signaling units.

The synthesis of such probes would involve standard organic synthesis techniques to introduce appropriate signaling units or to modify the core structure of this compound to enhance its binding affinity and selectivity for a particular target. The potential applications of such probes could be in the detection of environmentally important metal ions or biologically relevant molecules. frontiersin.orgrsc.org

Table 1: Potential Sensing Mechanisms for this compound-based Probes
Sensing MechanismDescriptionPotential Target Analytes
Fluorescence Turn-On/OffChanges in fluorescence intensity upon binding to the analyte due to processes like CHEF (chelation-enhanced fluorescence), PET (photoinduced electron transfer), or ESIPT (excited-state intramolecular proton transfer).Metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺)
Colorimetric SensingA visible color change upon interaction with the analyte, which can be observed by the naked eye or quantified by UV-Vis spectroscopy.Anions, pH changes
Electrochemical SensingChanges in the electrochemical properties (e.g., redox potential) of the probe upon binding to the analyte, detectable by techniques like cyclic voltammetry.Biomolecules, redox-active species

Role in the Development of Functional Materials (e.g., luminescent materials)

The structural framework of this compound presents opportunities for its use as a building block in the creation of functional materials, particularly those with luminescent properties. The tetrazole and carboxylate functionalities are excellent coordinating ligands for metal ions, including lanthanides, which are known for their unique luminescent characteristics. chemistryviews.orgnih.gov

The formation of coordination polymers or metal-organic frameworks (MOFs) using this compound as a ligand could lead to materials with interesting photophysical properties. The organic ligand can act as an "antenna" by absorbing light and transferring the energy to the coordinated metal ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is crucial for enhancing the luminescence of lanthanide ions. rsc.org

For instance, lanthanide complexes with ligands containing phenoxy groups have been synthesized and shown to exhibit characteristic luminescence of the central metal ions. rsc.org Similarly, tetrazole-containing ligands have been used to create luminescent lanthanide complexes. nih.gov Therefore, the combination of both a phenoxyacetic acid and a tetrazole moiety in a single ligand like this compound could lead to the development of novel luminescent materials.

The design of such materials would focus on:

Ligand Design: The steric and electronic properties of the ligand can be tuned to optimize the energy transfer process and enhance the luminescence quantum yield.

Metal Ion Selection: The choice of the lanthanide ion (e.g., Eu³⁺ for red emission, Tb³⁺ for green emission) will determine the color of the emitted light.

Structural Control: The synthesis conditions can be controlled to direct the formation of specific crystal structures (e.g., 1D, 2D, or 3D networks), which can influence the material's properties.

Table 2: Potential Luminescent Materials Based on this compound
Material TypeDescriptionPotential Applications
Lanthanide Coordination PolymersOne-, two-, or three-dimensional networks of lanthanide ions linked by the [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate ligand.Lighting devices (OLEDs), displays, sensors, bio-imaging.
Discrete Lanthanide ComplexesIndividual molecules consisting of a central lanthanide ion coordinated by one or more molecules of the ligand. mdpi.comLuminescent probes, security inks, catalysis.

Studies in Mechanistic Chemical Biology (Focus on Molecular Interactions)

Elucidation of Chemical Binding Modes with Biological Macromolecules (e.g., enzyme active sites)

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the interactions of a carboxylate with biological targets. nih.govresearchgate.net This is due to its similar pKa and planar structure. Therefore, the tetrazole ring in this compound can be expected to form hydrogen bonds and electrostatic interactions with amino acid residues in an enzyme's active site, similar to how a carboxylic acid would.

A study on a different tetrazole-containing acetic acid derivative, 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid, identified it as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of type 2 diabetes. nih.gov The crystal structure of this compound revealed that the tetrazole and phenyl rings are almost perpendicular to each other. In the crystal lattice, molecules form dimers through O-H···N hydrogen bonds. nih.gov This suggests that the tetrazole and carboxylic acid moieties can engage in specific hydrogen bonding interactions that are critical for binding to the receptor.

The phenoxyacetic acid scaffold is a common feature in many biologically active compounds. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Table 3: Potential Binding Interactions of this compound with Biological Macromolecules
Functional GroupType of InteractionPotential Interacting Amino Acid Residues
Tetrazole RingHydrogen bonding, electrostatic interactionsArginine, Lysine, Histidine, Serine, Threonine
Carboxylic AcidHydrogen bonding, electrostatic interactionsArginine, Lysine, Histidine, Serine, Threonine
Phenoxy Group (Aromatic Ring)π-π stacking, hydrophobic interactionsPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine
Methyl GroupHydrophobic interactionsLeucine, Isoleucine, Valine, Alanine

Design Principles for Small Molecule Scaffolds that Interact with Chemical Targets

The structure of this compound embodies several key design principles for small molecule scaffolds aimed at interacting with chemical and biological targets. The combination of a rigid aromatic system with a flexible linker and key functional groups for interaction makes it a versatile starting point for drug discovery and chemical biology. researchgate.net

One of the primary design principles is the concept of bioisosterism . As mentioned previously, the tetrazole ring serves as a bioisostere for the carboxylic acid group. nih.govnih.gov This substitution can lead to improved metabolic stability and pharmacokinetic properties, as the tetrazole ring is generally more resistant to biological degradation than a carboxylic acid. nih.gov This principle is widely used in medicinal chemistry to optimize lead compounds.

Another important principle is the use of a privileged scaffold . The phenoxyacetic acid motif is found in a wide range of biologically active compounds, suggesting that this structural framework is well-tolerated by biological systems and can serve as a good starting point for the development of new therapeutic agents. By decorating this scaffold with different functional groups, it is possible to target a variety of biological macromolecules.

The principles of structure-activity relationship (SAR) are also central to the design of small molecule scaffolds based on this compound. researchgate.netnih.govnih.govacademie-sciences.fr Systematic modifications of the this compound structure, such as changing the position of the methyl group, introducing other substituents on the phenyl ring, or modifying the acetic acid side chain, can provide valuable information about the key structural features required for biological activity. For example, a study on tetrazole derivatives of valsartan (B143634) showed that different substituents on the phenyl portion of the molecule were key factors in determining their urease inhibitory activity. mdpi.com

Table 4: Design Principles Embodied by the this compound Scaffold
Design PrincipleDescriptionImplication for this compound
BioisosterismReplacement of a functional group with another that has similar physical and chemical properties to improve biological activity or pharmacokinetic properties.The tetrazole ring acts as a bioisostere for a carboxylic acid, potentially enhancing metabolic stability. nih.gov
Privileged ScaffoldA molecular framework that is capable of binding to multiple biological targets.The phenoxyacetic acid moiety is a common scaffold in medicinal chemistry, suggesting its versatility.
Structural Rigidity and FlexibilityA balance of rigid and flexible elements in a molecule to optimize binding affinity and selectivity.The rigid phenyl and tetrazole rings provide a defined shape, while the ether linkage and acetic acid side chain offer conformational flexibility.
Functional Group PresentationThe spatial arrangement of key functional groups for optimal interaction with a biological target.The tetrazole and carboxylic acid groups are positioned to act as hydrogen bond donors and acceptors.

Chemical Reactivity and Degradation Pathway Studies

Photochemical Transformations and Stability under Irradiation

The photochemical stability of this compound is an important consideration for its synthesis, storage, and application, particularly if it is to be used in materials or probes that are exposed to light. The tetrazole ring is known to be photoreactive, and its photolysis can lead to a variety of products through different degradation pathways. mdpi.com

The primary photochemical process for many tetrazole derivatives involves the extrusion of molecular nitrogen (N₂) upon UV irradiation. mdpi.comresearchgate.net This process can proceed through the formation of highly reactive intermediates such as nitrile imines or imidoylnitrenes. researchgate.netnih.govrsc.org The nature of the substituents on the tetrazole ring can significantly influence the reaction pathway and the final products. researchgate.net

For 1,5-disubstituted tetrazoles, photolysis often leads to the formation of imidoylnitrenes, while 2,5-disubstituted tetrazoles tend to form nitrile imines. researchgate.netnih.gov Since this compound is a 1,5-disubstituted tetrazole, its photolysis would be expected to proceed via an imidoylnitrene intermediate. This intermediate can then undergo various reactions, such as cyclization or rearrangement, to form stable products.

While specific experimental data on the phototransformation of this compound is not available, studies on related compounds can provide insights into its likely degradation pathways. For example, the photolysis of 5-allyloxy-1-aryl-tetrazoles leads to the formation of N-phenyl-1,3-oxazines as the primary photoproducts through the extrusion of nitrogen. mdpi.com

Table 5: Potential Photochemical Transformation Pathways of this compound
PathwayDescriptionPotential Products
Nitrogen ExtrusionCleavage of the tetrazole ring with the release of a molecule of nitrogen (N₂). This is a common pathway for tetrazoles. mdpi.comImidoylnitrene intermediates, which can lead to various rearranged or cyclized products.
Ring Cleavage and RearrangementFragmentation of the tetrazole ring into smaller molecules, followed by rearrangement.Carbodiimides, cyanamides. researchgate.net
Intramolecular CyclizationReaction of the photogenerated intermediate with another part of the same molecule.Fused heterocyclic compounds.
Photo-oxidation/reductionReactions involving the transfer of electrons in the excited state, potentially involving the phenoxyacetic acid moiety. nih.govnih.govHydroxylated or deoxygenated products.

Reaction Kinetics and Mechanisms in Various Chemical Environments

The study of the reaction kinetics and mechanisms of this compound is crucial for understanding its stability, reactivity, and potential applications. Due to the absence of direct experimental studies on this specific molecule, this section will explore the plausible reaction kinetics and mechanisms by analyzing the reactivity of its core components: the tetrazole ring and the phenoxyacetic acid moiety. The discussion will be based on established principles of physical organic chemistry and data from related compounds.

Synthesis Reactions

The formation of this compound likely involves two key transformations: the formation of the tetrazole ring and the ether linkage of the phenoxyacetic acid group. The kinetics and mechanisms of these reactions are influenced by various factors.

Q & A

Q. What are the recommended synthetic strategies for [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid?

  • Methodological Answer: The compound can be synthesized via a one-step reaction leveraging the stability of tetrazole derivatives in acidic or basic conditions. A typical approach involves coupling 2-methyl-5-aminophenol with tetrazole precursors under reflux in a polar aprotic solvent (e.g., DMF or acetone) with potassium carbonate as a base. The acetic acid moiety is introduced via nucleophilic substitution or ester hydrolysis. Stability over a wide pH range (pH 2–12) allows post-synthetic modifications without degradation .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol/water mixtures. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures precise determination of bond lengths, angles, and torsional conformations. Complementary techniques include 1^1H/13^{13}C NMR and IR spectroscopy to validate functional groups .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the yield of this compound under continuous-flow conditions?

  • Methodological Answer: Continuous-flow synthesis improves reproducibility and scalability. Key parameters include:
  • Residence time optimization: Short reaction times (5–30 min) at 80–120°C prevent side reactions.
  • Solvent selection: Acetonitrile or THF enhances solubility of intermediates.
  • Catalyst loading: Use 1–5 mol% of palladium or copper catalysts for cross-coupling steps.
    Real-time monitoring via inline UV-Vis or FTIR ensures reaction completion .

Q. How can researchers resolve contradictions in crystallographic data refinement for tetrazole-containing compounds?

  • Methodological Answer: Discrepancies in anisotropic displacement parameters or residual electron density often arise from disorder in the tetrazole ring. Mitigation strategies include:
  • Twinned data refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Constraints/restraints: Apply ISOR or DELU restraints to stabilize refinement.
  • Validation tools: Check geometry with PLATON and ADDSYM to detect missed symmetry .

Q. What methodologies are suitable for evaluating the pharmacological activity of this compound derivatives?

  • Methodological Answer:
  • In vitro assays: COX-1/COX-2 inhibition (via ELISA) or antimicrobial activity (broth microdilution, MIC determination).
  • Toxicity prediction: Use QSAR models (e.g., TOPKAT or DEREK) to predict acute toxicity from molecular descriptors.
  • DNA interaction studies: Gel electrophoresis or comet assays to assess genotoxicity in human lymphocytes .

Q. How can computational tools aid in analyzing the reactivity of this compound in complex reactions?

  • Methodological Answer:
  • Reactivity mapping: DFT calculations (B3LYP/6-31G*) to identify electrophilic/nucleophilic sites.
  • Mechanistic studies: Transition state analysis using Gaussian or ORCA for SN2 or cycloaddition reactions.
  • Database mining: REAXYS or Pistachio to compare reaction pathways with analogous tetrazole derivatives .

Data Contradiction Analysis

Q. How should discrepancies between predicted and observed biological activity be addressed in structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Re-evaluate synthesis purity: Use HPLC-MS to confirm compound identity and exclude impurities.
  • Conformational analysis: SC-XRD or NOESY NMR to assess if steric effects alter binding.
  • Biological replicates: Repeat assays with fresh batches to rule out experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.